molecular formula C28H25FN2O6 B2777300 N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866590-16-1

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2777300
CAS No.: 866590-16-1
M. Wt: 504.514
InChI Key: UIQMPUSHYDIETG-UHFFFAOYSA-N
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Description

This compound is a fluorinated quinoline-based acetamide derivative featuring a 3,4-dimethoxyphenyl group and a 4-ethoxybenzoyl substituent. It has been studied for applications in medicinal chemistry, particularly for antimicrobial or anticancer activity, owing to the presence of fluorine and the quinoline scaffold .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O6/c1-4-37-20-9-5-17(6-10-20)27(33)22-15-31(23-11-7-18(29)13-21(23)28(22)34)16-26(32)30-19-8-12-24(35-2)25(14-19)36-3/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQMPUSHYDIETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to introduce the fluoro and ethoxy groups. The final step often involves the acylation of the quinoline derivative with 4-ethoxybenzoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antibacterial properties . Research indicates that derivatives of quinoline compounds exhibit strong antibacterial activities against various pathogens. The presence of the 4-oxo group and the fluorine atom enhances the compound's interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth .

Anticancer Research

Studies have shown that compounds containing the quinoline structure can possess anticancer properties . The specific modification of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide may enhance its efficacy against certain cancer cell lines. For instance, research into similar compounds has demonstrated their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis often includes:

  • Formation of the quinoline core : This is achieved through cyclization reactions involving appropriate anilines and carbonyl compounds.
  • Introduction of substituents : The 3-(4-ethoxybenzoyl) and 6-fluoro groups are introduced via acylation and halogenation reactions respectively.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

The biological activity of this compound can be assessed through various assays:

Assay TypePurposeExpected Outcome
Antibacterial AssayEvaluate effectiveness against bacterial strainsInhibition zones measured
Cytotoxicity AssayDetermine effects on cancer cell linesCell viability percentage
Apoptosis AssayAssess induction of programmed cell deathFlow cytometry analysis

Case Studies

Several case studies have explored similar compounds with modifications akin to this compound:

Case Study 1: Antibacterial Activity

A study demonstrated that a related quinoline derivative exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound was effective at low concentrations, suggesting a promising lead for developing new antibiotics .

Case Study 2: Anticancer Potential

Another investigation into a structurally similar compound revealed its ability to induce apoptosis in breast cancer cells through mitochondrial pathway activation. This suggests that modifications to the quinoline core could enhance anticancer activity .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methoxy and ethoxy groups contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide

  • Structural Differences :
    • Phenyl Substituents : 3,4-difluorophenyl (electron-withdrawing) vs. 3,4-dimethoxyphenyl (electron-donating) in the target compound.
    • Benzoyl Group : 4-methylbenzoyl (hydrophobic) vs. 4-ethoxybenzoyl (polar due to ethoxy).
  • Implications: The difluorophenyl group enhances metabolic stability but may reduce solubility compared to methoxy substituents.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structural Differences: Core: Pyrazolone-acetamide vs. quinoline-acetamide. Substituents: Dichlorophenyl (electron-withdrawing) and pyrazolyl vs. dimethoxyphenyl and ethoxybenzoyl.
  • Implications :
    • Dichlorophenyl groups increase lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility.
    • Pyrazolone cores may exhibit distinct coordination properties, useful in metal-binding applications .

2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide

  • Structural Differences: Core: Quinazolinone-thioacetamide vs. quinoline-acetamide. Substituents: 4-Fluorophenyl and 4-chlorophenyl vs. dimethoxyphenyl and ethoxybenzoyl.
  • Implications: Thioether linkages and quinazolinone scaffolds may enhance rigidity and hydrogen-bonding capacity, affecting target selectivity .

Comparative Data Table

Compound Name Core Structure Key Substituents LogP* Biological Activity Notes
Target Compound Quinoline-acetamide 3,4-dimethoxyphenyl, 4-ethoxybenzoyl ~3.5 Enhanced solubility; antimicrobial focus
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Quinoline-acetamide 3,4-difluorophenyl, 4-methylbenzoyl ~4.2 Higher lipophilicity; improved stability
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone-acetamide 3,4-dichlorophenyl, pyrazolyl ~4.8 Metal coordination; moderate solubility
Quinazolinone-thioacetamide Derivative Quinazolinone 4-fluorophenyl, 4-chlorophenyl, thioether ~3.9 Rigid scaffold; potential kinase inhibition

*LogP values are estimated based on substituent contributions.

Key Research Findings

Electronic and Solubility Profiles

  • The target compound’s methoxy and ethoxy groups contribute to lower LogP (~3.5) compared to halogenated analogs (LogP 4.2–4.8), enhancing aqueous solubility .
  • Fluorine at the 6-position in both the target and difluorophenyl analog improves metabolic stability and bioavailability .

Crystallographic and Conformational Analysis

  • Crystal structures of dichlorophenyl analogs (e.g., ) reveal R₂²(10) hydrogen-bonded dimers , which stabilize the solid state. The target compound’s methoxy groups may alter packing, improving dissolution rates .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H25N2O5F
  • Molecular Weight : 359.42 g/mol
  • Structure : The compound features a quinoline moiety, which is known for various biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. A study highlighted the efficacy of quinoline derivatives against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves interference with bacterial protein synthesis and disruption of cell membrane integrity.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. This compound has shown promise in preclinical studies targeting various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, potentially mediated by the generation of reactive oxygen species (ROS) and modulation of apoptotic proteins.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds inhibit key enzymes involved in metabolic pathways within pathogens or cancer cells.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through mitochondrial pathways.
  • Antioxidant Activity : Some studies suggest that quinoline derivatives can act as antioxidants, reducing oxidative stress in cells.

Case Studies

Several studies have evaluated the biological activity of quinoline-based compounds:

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Investigated the mechanism of action revealing apoptosis induction through ROS generation.

Research Findings

Recent research has focused on optimizing the structure of quinoline derivatives to enhance their biological activity. Modifications at specific positions on the quinoline ring have been shown to significantly impact potency and selectivity against target cells.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

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